Eupalinolide O

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

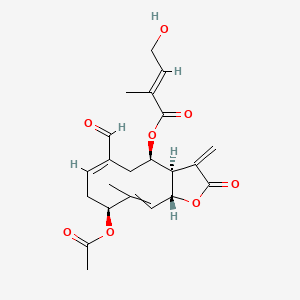

C22H26O8 |

|---|---|

Peso molecular |

418.4 g/mol |

Nombre IUPAC |

[(3aR,4R,6E,9S,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C22H26O8/c1-12(7-8-23)21(26)29-19-10-16(11-24)5-6-17(28-15(4)25)13(2)9-18-20(19)14(3)22(27)30-18/h5,7,9,11,17-20,23H,3,6,8,10H2,1-2,4H3/b12-7+,13-9?,16-5+/t17-,18+,19+,20-/m0/s1 |

Clave InChI |

MAIWERGSXNNKMK-YWOKYMMDSA-N |

SMILES isomérico |

CC1=C[C@@H]2[C@@H]([C@@H](C/C(=C\C[C@@H]1OC(=O)C)/C=O)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |

SMILES canónico |

CC1=CC2C(C(CC(=CCC1OC(=O)C)C=O)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |

Origen del producto |

United States |

Foundational & Exploratory

Eupalinolide O: A Technical Guide to Its Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. This technical guide provides an in-depth overview of this compound, with a focus on its natural source, detailed protocols for its isolation from Eupatorium lindleyanum, and its mechanism of action in cancer cells. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Eupatorium lindleyanum, a perennial herbaceous plant belonging to the Asteraceae family, is the primary natural source of this compound.[1][2] This plant has a history of use in traditional medicine for treating various ailments.[1] Phytochemical investigations have revealed that the aerial parts of E. lindleyanum are rich in a variety of bioactive compounds, including numerous sesquiterpene lactones such as Eupalinolides A-E, G-K, and O.

Quantitative Data Summary

The isolation and purification of this compound from Eupatorium lindleyanum involves a multi-step process. While specific yield and purity data for this compound is not extensively reported, the following table summarizes typical data for the isolation of similar sesquiterpene lactones (Eupalinolide A and B) from the same plant, which can serve as a benchmark.

| Isolation Stage | Starting Material | Key Method | Yield | Purity (by HPLC) | Reference |

| Initial Extraction | 10.0 kg dried aerial parts of E. lindleyanum | 95% Ethanol (B145695) Extraction | - | - | [3] |

| Fractionation | Ethanol Extract | Liquid-Liquid Partitioning | 68.21 g (n-butanol fraction) | - | [3] |

| Purification of Eupalinolide A | 540 mg n-butanol fraction | HSCCC | 17.9 mg | 97.9% | [3][4] |

| Purification of Eupalinolide B | 540 mg n-butanol fraction | HSCCC | 19.3 mg | 97.1% | [3][4] |

Experimental Protocols

The following protocols are based on established methods for the isolation of sesquiterpene lactones from Eupatorium lindleyanum.

Plant Material Extraction and Fractionation

This protocol describes the initial steps to obtain a crude extract enriched with sesquiterpene lactones.

Materials:

-

Dried and powdered aerial parts of Eupatorium lindleyanum

-

95% Ethanol

-

Petroleum Ether

-

Ethyl Acetate

-

n-Butanol

-

Rotary Evaporator

-

Large-scale extraction vessel

-

Separatory funnel

Procedure:

-

The dried and powdered aerial parts of E. lindleyanum (10.0 kg) are extracted three times with 95% ethanol (100 L each time) at room temperature for three days.[3]

-

The ethanol extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.[3]

-

The concentrated ethanol extract is suspended in water and then partitioned sequentially with petroleum ether, ethyl acetate, and n-butanol.[3]

-

The resulting n-butanol fraction, which is enriched in sesquiterpene lactones, is collected and concentrated under reduced pressure.[3]

Isolation of this compound by Chromatographic Methods

This protocol outlines a potential strategy for the purification of this compound from the n-butanol fraction using a combination of chromatographic techniques. This is a generalized protocol and may require optimization.

Materials:

-

n-butanol fraction of E. lindleyanum extract

-

Silica (B1680970) gel (for column chromatography)

-

Sephadex LH-20

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol (B129727), water, acetonitrile)

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a suitable column (e.g., C18)

Procedure:

Method A: High-Speed Counter-Current Chromatography (HSCCC)

-

Solvent System Selection: A two-phase solvent system is selected to provide an optimal partition coefficient (K) for this compound. A system composed of n-hexane-ethyl acetate-methanol-water (e.g., in a 1:4:2:3 v/v/v/v ratio) has been successfully used for similar compounds.[4]

-

Sample Preparation: The dried n-butanol fraction is dissolved in a mixture of the upper and lower phases of the selected solvent system.[5]

-

HSCCC Operation:

-

The HSCCC column is first filled with the stationary phase (the upper phase).

-

The apparatus is then rotated at a specific speed (e.g., 900 rpm).[5]

-

The mobile phase (the lower phase) is pumped through the column at a set flow rate (e.g., 2.0 mL/min).[5]

-

Once hydrodynamic equilibrium is reached, the sample solution is injected.

-

The effluent from the outlet of the column is continuously monitored by a UV detector (e.g., at 210 or 254 nm), and fractions are collected based on the chromatogram.[5][6]

-

-

Fraction Analysis: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound.

Method B: Conventional Column Chromatography followed by Preparative HPLC

-

Silica Gel Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-ethyl acetate.[6] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing compounds of similar polarity are further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.

-

Preparative HPLC: The semi-purified fractions containing this compound are subjected to preparative reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., a gradient of methanol-water or acetonitrile-water) to yield pure this compound.[6]

Structural Elucidation

The structure of the isolated this compound is confirmed by spectroscopic methods.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy are used to determine the chemical structure, and 2D NMR techniques (such as COSY, HSQC, and HMBC) are employed to confirm the connectivity of the atoms.[7]

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation and identification of this compound.

Signaling Pathway of this compound in Triple-Negative Breast Cancer Cells

Caption: this compound induces apoptosis via ROS and Akt/p38 MAPK pathways.[1]

References

- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural, Spectroscopic, and Docking Analysis of N,O-Donor Ligand Metal Complex Nanoparticles With Hypolipidemic Effects via Lipoprotein Lipase Activation in High-Fat Diet Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. acgpubs.org [acgpubs.org]

- 7. researchgate.net [researchgate.net]

Preliminary Mechanism of Action of Eupalinolide O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O (EO), a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has emerged as a promising natural compound with significant anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the preliminary mechanism of action of this compound, with a primary focus on its effects on triple-negative breast cancer (TNBC). The information presented herein is synthesized from peer-reviewed scientific literature to support further research and drug development efforts.

Core Anti-Cancer Activity: Induction of Apoptosis and Cell Cycle Arrest

The primary anti-cancer activity of this compound is attributed to its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[1][2] In vitro studies have demonstrated that EO exhibits cytotoxicity against various human breast cancer cell lines, particularly those of the triple-negative subtype, while showing minimal effect on normal epithelial cells.[1]

The induction of apoptosis by this compound is mediated through the intrinsic pathway, characterized by the loss of mitochondrial membrane potential (MMP) and the activation of caspases.[2] Furthermore, EO treatment leads to an arrest of the cell cycle at the G2/M phase, thereby inhibiting cancer cell proliferation.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines [1][2]

| Cell Line | Type | Timepoint | IC50 (µM) |

| MDA-MB-231 | TNBC | 24 h | 10.34 |

| 48 h | 5.85 | ||

| 72 h | 3.57 | ||

| MDA-MB-453 | TNBC | 24 h | 11.47 |

| 48 h | 7.06 | ||

| 72 h | 3.03 | ||

| MDA-MB-468 | TNBC | 72 h | 1.04 |

Table 2: Effect of this compound on Apoptosis and Cell Cycle in MDA-MB-468 Cells (24 h treatment) [2]

| EO Concentration (µM) | Apoptotic Cells (%) | G2/M Phase Cells (%) |

| 0 (Control) | - | 12.67 |

| 2 | - | - |

| 4 | - | - |

| 8 | 65.01 | 31.60 |

Table 3: In Vivo Anti-Tumor Efficacy of this compound in TNBC Xenograft Models [1]

| Cell Line | Treatment Group | Dosage | Tumor Growth Inhibition |

| MDA-MB-231 | EO High-Dose | 30 mg/kg/d | Significant reduction in tumor volume and weight |

| MDA-MB-453 | EO High-Dose | 30 mg/kg/d | Significant reduction in tumor volume and weight |

Signaling Pathways

This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival and proliferation. The primary pathway identified is the ROS/Akt/p38 MAPK signaling cascade.

ROS Generation and a Dual Effect on MAPK Signaling

This compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS).[1] This elevation in ROS appears to trigger a dual modulatory effect on the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it leads to the downregulation of Akt and ERK phosphorylation, both of which are critical for cell survival and proliferation.[1] Concurrently, this compound promotes the phosphorylation of p38, a kinase often associated with the induction of apoptosis.[1]

Caption: this compound induces apoptosis via ROS-mediated modulation of Akt and p38 MAPK pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231, MDA-MB-453, MDA-MB-468) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells. The IC50 value is determined from the dose-response curve.

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat breast cancer cells with the desired concentrations of this compound for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, p38, p-p38, Bcl-2, Bax, Caspase-3, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).

Conclusion and Future Directions

The preliminary mechanism of action of this compound in triple-negative breast cancer involves the induction of apoptosis and G2/M cell cycle arrest, mediated through the modulation of the ROS/Akt/p38 MAPK signaling pathway. The available in vitro and in vivo data strongly support its potential as a therapeutic agent for TNBC.

Future research should focus on a more detailed elucidation of the upstream and downstream targets of the identified signaling pathways. Investigating potential synergistic effects with existing chemotherapeutic agents could also provide new avenues for combination therapies. Further preclinical studies are warranted to evaluate the pharmacokinetic and pharmacodynamic properties of this compound, paving the way for potential clinical translation.

References

Eupalinolide O: A Technical Guide on its Anticancer Properties and Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide O, a sesquiterpened lactone isolated from Eupatorium lindleyanum DC., has emerged as a promising natural compound with significant anticancer activities. This technical guide provides a comprehensive overview of the cytotoxic effects and underlying molecular mechanisms of this compound against various cancer cell lines, with a particular focus on breast cancer. It details the compound's ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways, including the Akt/p38 MAPK and reactive oxygen species (ROS) generation pathways. This document synthesizes quantitative data from multiple studies, outlines detailed experimental protocols, and presents visual representations of the relevant signaling cascades to serve as a valuable resource for researchers in oncology and drug discovery.

Introduction

Sesquiterpene lactones, a class of naturally occurring compounds, are increasingly recognized for their potential antitumor activities.[1] this compound, a novel member of this class, has demonstrated potent cytotoxic effects against human breast cancer cells.[1][2] Its multifaceted mechanism of action, which includes the induction of programmed cell death (apoptosis) and inhibition of cell proliferation, positions it as a compound of interest for further investigation in cancer therapy.[3][4] This guide aims to provide an in-depth analysis of the current scientific literature on this compound's anticancer properties.

Cytotoxicity of this compound

This compound exhibits significant dose- and time-dependent cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | Time Point | IC50 (µM) | Reference |

| MDA-MB-468 | Human Breast Cancer | 72 h | 1.04 | [2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 24 h | 10.34 | [3] |

| 48 h | 5.85 | [3] | ||

| 72 h | 3.57 | [3] | ||

| MDA-MB-453 | Triple-Negative Breast Cancer | 24 h | 11.47 | [3] |

| 48 h | 7.06 | [3] | ||

| 72 h | 3.03 | [3] |

Notably, this compound has been shown to inhibit the viability and proliferation of triple-negative breast cancer (TNBC) cells while not affecting normal epithelial cells, suggesting a degree of cancer cell specificity.[3]

Molecular Mechanisms of Action

This compound exerts its anticancer effects through a combination of mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in breast cancer cells.[1][2] This programmed cell death is mediated through the intrinsic, or mitochondrial, pathway. Key events in this process include:

-

Loss of Mitochondrial Membrane Potential (MMP): Treatment with this compound leads to a significant loss of MMP, a hallmark of apoptosis.[1][3]

-

Caspase Activation: The compound triggers the activation of caspases, a family of proteases essential for the execution of apoptosis.[1] The induction of apoptosis by this compound can be significantly prevented by the use of a pan-caspase inhibitor, Z-VAD-FMK.[1] Specifically, it elevates caspase-3 activity and upregulates the expression of caspase-3 and caspase-9 mRNAs.[3]

-

PARP Upregulation: The expression of Poly (ADP-ribose) polymerase (PARP) mRNA is also significantly upregulated following treatment with this compound.[3]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound causes cell cycle arrest at the G2/M phase in human breast cancer cells.[1] This is accompanied by a significant decrease in the expression of key cell cycle-related proteins, cyclin B1 and cdc2.[1]

Modulation of Signaling Pathways

The anticancer effects of this compound are orchestrated by its influence on critical intracellular signaling pathways.

In triple-negative breast cancer cells, this compound induces apoptosis by modulating the generation of reactive oxygen species (ROS) and regulating the Akt/p38 MAPK signaling pathway.[3][4] The treatment leads to an elevation of ROS content within the cancer cells.[3] Furthermore, it results in the suppression of the Akt pathway and an upregulation of p38 phosphorylation.[1][3]

In Vivo Studies

The anticancer potential of this compound has also been demonstrated in vivo. In xenograft models using triple-negative breast cancer cells, treatment with this compound suppressed tumor growth.[3][4] The in vivo experiments confirmed the in vitro findings, showing decreased Ki67 expression (a marker of proliferation), reduced ROS generation, and suppressed Akt phosphorylation in the tumor tissue.[3] Conversely, caspase-3 expression and p-38 phosphorylation were upregulated in the treated tumors.[3]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the referenced studies. For specific concentrations, incubation times, and reagents, it is crucial to consult the original research articles.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate cells (e.g., 2 x 10³ cells/well) into 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-20 µM) for different time points (e.g., 24, 48, 72 hours).[3]

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a specified period (e.g., 4 hours) to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Flow Cytometry)

This method is used to quantify the percentage of apoptotic cells.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins.

-

Protein Extraction: Lyse the treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies against the target proteins (e.g., cyclin B1, cdc2, Akt, p38, caspases). Following this, incubate with a corresponding secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

Conclusion

This compound has demonstrated significant potential as an anticancer agent, particularly against breast cancer. Its ability to induce caspase-dependent apoptosis and G2/M phase cell cycle arrest, coupled with its modulatory effects on the ROS generation and Akt/p38 MAPK signaling pathways, provides a strong rationale for its further development. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising natural compound. Future studies should focus on elucidating its efficacy in a broader range of cancer types, optimizing its delivery, and evaluating its safety profile in more advanced preclinical models.

References

- 1. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupalinolide O: A Technical Guide on its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide O, a sesquiterpene lactone, has emerged as a compound of interest within the scientific community, particularly for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, natural abundance, and isolation of this compound from its natural source, Eupatorium lindleyanum DC. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its key spectroscopic data for identification. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery of this compound

This compound was first reported as a novel sesquiterpene lactone isolated from the dried aerial parts of Eupatorium lindleyanum DC. in a 2016 publication by Li et al.[1]. This discovery was made during investigations into the cytotoxic constituents of the plant, which has a history of use in traditional medicine. The structure of this compound was elucidated through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Natural Abundance

This compound is a natural product found in the plant Eupatorium lindleyanum DC., a herbaceous perennial belonging to the Asteraceae family. This plant is native to China, Japan, Korea, and Siberia. While a precise quantitative analysis of the natural abundance of this compound in Eupatorium lindleyanum is not extensively documented in the available literature, a 2024 study by Wang et al. provided quantitative data for other related sesquiterpene lactones, eupalinolides A and B, in various parts of the plant. The study, which utilized high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), found that the content of these related compounds was highest in the flowers, followed by the leaves, with negligible amounts in the stems. This suggests that the flowers and leaves of Eupatorium lindleyanum are the most likely parts to contain higher concentrations of this compound. However, it is important to note that this compound may be a minor constituent compared to other eupalinolides.

Table 1: Quantitative Data of Related Eupalinolides in Eupatorium lindleyanum

| Compound | Plant Part | Method of Analysis | Reported Content |

| Eupalinolide A | Flowers | HPLC-PDA, UPLC-MS/MS | Two to four times greater than in leaves |

| Eupalinolide B | Flowers | HPLC-PDA, UPLC-MS/MS | Two to four times greater than in leaves |

| Eupalinolide A | Leaves | HPLC-PDA, UPLC-MS/MS | Lower than in flowers |

| Eupalinolide B | Leaves | HPLC-PDA, UPLC-MS/MS | Lower than in flowers |

Data for this compound is not currently available in the reviewed literature.

Experimental Protocols

The isolation and purification of this compound involve a multi-step process, beginning with the extraction of the plant material followed by chromatographic separation. The following protocols are based on established methods for the isolation of sesquiterpene lactones from Eupatorium lindleyanum.

Plant Material Extraction and Fractionation

This protocol is adapted from the methods described by Qu et al. (2012) for the isolation of related eupalinolides.

-

Drying and Pulverization: The aerial parts of Eupatorium lindleyanum are collected, dried, and coarsely powdered.

-

Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The extraction is typically repeated three times to ensure maximum yield.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to obtain a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity, with sesquiterpene lactones like this compound typically concentrating in the ethyl acetate and n-butanol fractions.

Chromatographic Purification

Further purification is achieved through various chromatographic techniques.

-

Silica (B1680970) Gel Column Chromatography: The enriched fraction (e.g., ethyl acetate or n-butanol fraction) is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate or chloroform (B151607) and methanol (B129727), with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing compounds of interest are often further purified using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is typically achieved using preparative or semi-preparative HPLC with a C18 column and a mobile phase consisting of a gradient of methanol-water or acetonitrile-water.

Spectroscopic Data for Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic methods. While the detailed raw data from the initial discovery is not fully available, a comprehensive analysis would include:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the molecule.

-

¹H-NMR Spectroscopy: To identify the number and types of protons and their neighboring environments.

-

¹³C-NMR Spectroscopy: To determine the number and types of carbon atoms in the molecule.

-

2D-NMR Spectroscopy (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and elucidate the complete chemical structure.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for the isolation of this compound and a simplified representation of a signaling pathway it is known to affect, based on its reported biological activities.

Caption: General workflow for the isolation and purification of this compound.

Caption: Simplified signaling pathway of this compound-induced apoptosis.

References

Eupalinolide O: A Technical Guide to Solubility and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum DC. Furthermore, it delves into the compound's known biological mechanisms, offering detailed experimental protocols and visual representations of its signaling pathways to support further research and development.

Solubility Profile of this compound

This compound is a lipophilic compound, and its solubility is a critical factor for in vitro and in vivo experimental design. The following data summarizes its solubility in Dimethyl Sulfoxide (DMSO) and other solvent systems.

Quantitative Solubility Data

The solubility of this compound in various solvents is presented below. It is important to note that for DMSO, the use of newly opened, non-hygroscopic solvent is recommended, as water content can significantly reduce solubility.[1]

| Solvent/System | Concentration | Molarity | Remarks |

| DMSO | 100 mg/mL | 238.98 mM | Ultrasonic assistance is required for complete dissolution.[1] |

| Chloroform | Soluble | - | Quantitative data not available.[2] |

| Dichloromethane | Soluble | - | Quantitative data not available.[2] |

| Ethyl Acetate | Soluble | - | Quantitative data not available.[2] |

| Acetone | Soluble | - | Quantitative data not available.[2] |

Solubility in Co-Solvent Systems for In Vivo Studies

For animal studies, this compound is often formulated in multi-component solvent systems to ensure bioavailability and prevent precipitation.

| Co-Solvent System Composition | Achieved Concentration | Result |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear Solution |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear Solution |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

While specific experimental details for this compound are not published, the following is a standard protocol for determining the equilibrium solubility of a compound, based on the widely used shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (crystalline powder)

-

Selected solvent (e.g., DMSO, Ethyl Acetate)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of this compound powder to a series of glass vials. This ensures that saturation will be reached.

-

Solvent Addition: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, let the vials stand to allow undissolved solid to settle. For finer suspensions, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Dilution: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-cancer properties, particularly against breast cancer cell lines. Its mechanism of action involves the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.[3][4]

Modulation of Akt/p38 MAPK Signaling in Triple-Negative Breast Cancer

In human triple-negative breast cancer (TNBC) cells, this compound has been shown to induce apoptosis by increasing the generation of Reactive Oxygen Species (ROS).[3][5] This oxidative stress leads to the modulation of the Akt and p38 MAPK signaling pathways. Specifically, this compound treatment suppresses the phosphorylation of Akt, a key pro-survival kinase, while promoting the phosphorylation and activation of p38 MAPK, which is involved in stress-induced apoptosis.[3]

Induction of G2/M Cell Cycle Arrest and Apoptosis

Further studies have revealed that this compound can induce cell cycle arrest at the G2/M phase in MDA-MB-468 breast cancer cells.[4][6] This effect is associated with a significant decrease in the expression of key cell cycle regulatory proteins, cyclin B1 and cdc2. This cell cycle blockade is a precursor to the induction of caspase-dependent apoptosis, a programmed cell death mechanism.[4] The suppression of the Akt signaling pathway is also implicated in this process.[6]

Standard Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for investigating the anti-cancer effects of this compound in a laboratory setting, based on methodologies reported in the literature.[3][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:2170228-67-6 | Manufacturer ChemFaces [chemfaces.com]

- 3. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

Eupalinolide O: A Comprehensive Technical Review of a Promising Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide O, a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum DC., has emerged as a compound of significant interest in oncological research.[1][2] This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its anti-cancer properties. It consolidates quantitative data on its biological activity, details key experimental methodologies, and visualizes the implicated signaling pathways. This document is intended to serve as a thorough resource for researchers and professionals in the field of drug discovery and development.

Biological Activity: Anti-Proliferative and Pro-Apoptotic Effects

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, particularly in the context of triple-negative breast cancer (TNBC).[1] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby inhibiting tumor growth.[1][2]

Cytotoxicity

The anti-proliferative activity of this compound has been quantified through half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the compound required to inhibit the growth of 50% of a cell population.

| Cell Line | Cancer Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 10.34 | 5.85 | 3.57 |

| MDA-MB-453 | Triple-Negative Breast Cancer | 11.47 | 7.06 | 3.03 |

| Table 1: Cytotoxicity of this compound against Triple-Negative Breast Cancer Cell Lines.[1] |

Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This is evidenced by the loss of mitochondrial membrane potential and the activation of caspases, key enzymes in the apoptotic cascade.[1][2]

Cell Cycle Arrest

Treatment with this compound leads to cell cycle arrest, primarily at the G2/M phase.[2] This prevents cancer cells from proceeding through mitosis and further proliferating. The arrest is associated with a significant decrease in the expression of key cell cycle-related proteins, cyclin B1 and cdc2.[2]

Mechanism of Action: Signaling Pathways

The anti-cancer effects of this compound are mediated through the modulation of specific intracellular signaling pathways. The Akt/p38 MAPK pathway has been identified as a key player in this compound-induced apoptosis.[1]

This compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS). This elevation in ROS, in turn, suppresses the phosphorylation of Akt (a pro-survival kinase) and promotes the phosphorylation of p38 MAPK (a stress-activated kinase).[1] This signaling cascade culminates in the activation of caspases and the execution of apoptosis.[1][2] Concurrently, this compound downregulates the expression of cyclin B1 and cdc2, leading to G2/M phase cell cycle arrest.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Workflow:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

Workflow:

-

Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.

-

Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This flow cytometry protocol is used to determine the distribution of cells in different phases of the cell cycle.

// Nodes Treatment [label="Treat cells with\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest [label="Harvest and wash cells\nwith PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; Fix [label="Fix cells in\ncold 70% ethanol", fillcolor="#FBBC05", fontcolor="#202124"]; Stain [label="Resuspend in PBS\ncontaining RNase A\nand Propidium Iodide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate in the dark", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze by\nflow cytometry", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Treatment -> Harvest -> Fix -> Stain -> Incubate -> Analyze; }

References

- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Eupalinolide O

An In-depth Technical Guide on Eupalinolide O

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. Isolated from the traditional Chinese medicinal plant Eupatorium lindleyanum DC., this compound has emerged as a compound of significant interest in oncological research. Specifically, it has demonstrated notable anticancer activity against aggressive cancer cell lines, such as triple-negative breast cancer (TNBC), by inducing programmed cell death and cell cycle arrest. This technical guide provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its study, and an in-depth look at its mechanism of action.

Physical and Chemical Properties

This compound is a complex organic molecule typically supplied as a white to off-white solid powder. Its identification and characterization are confirmed through analytical techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific spectral data from primary literature is not widely available, its fundamental properties have been established.

Table 1: Physical and Chemical Identifiers of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2170228-67-6 | [1][2] |

| Molecular Formula | C₂₂H₂₆O₈ | [1][2] |

| Molecular Weight | 418.44 g/mol | [1][2][3] |

| IUPAC Name | [(3aR,4R,6E,9S,10E,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate | [1] |

| Appearance | White to off-white solid powder | [3] |

| Purity | ≥95% (typically >98% via HPLC) | [1][2] |

| Melting Point | Not reported | [4] |

| Boiling Point | Not reported |[4] |

Table 2: Solubility of this compound

| Solvent | Solubility Information | Source(s) |

|---|---|---|

| DMSO | ≥ 2.5 mg/mL; 100 mg/mL (requires ultrasonic assistance) | [3] |

| Chloroform | Soluble | |

| Dichloromethane | Soluble | |

| Ethyl Acetate (B1210297) | Soluble | |

| Acetone | Soluble |

| Corn Oil | Soluble (in 10% DMSO/90% Corn Oil formulation) |[3] |

Experimental Protocols

Isolation and Purification of this compound

This compound is naturally sourced from the aerial parts of Eupatorium lindleyanum DC.. The general workflow for its isolation involves solvent extraction, liquid-liquid partitioning to fractionate the extract, and chromatographic techniques for final purification. A highly effective method for purifying related sesquiterpenoid lactones from this plant is High-Speed Counter-Current Chromatography (HSCCC)[5].

Figure 1. General Workflow for Isolation and Purification

Methodology:

-

Extraction : The air-dried and powdered aerial parts of Eupatorium lindleyanum are macerated with 95% ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction[5]. The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with sesquiterpene lactones like this compound typically concentrating in the ethyl acetate or n-butanol fractions[5].

-

Chromatography : The target fraction is subjected to further purification using chromatographic techniques.

-

Silica Gel Column Chromatography : A common initial step to separate major compound classes[6][7].

-

High-Speed Counter-Current Chromatography (HSCCC) : This technique is highly effective for separating structurally similar compounds. For related eupalinolides, a two-phase solvent system of n-hexane-ethyl acetate-methanol-water has been successfully used[5].

-

-

Analysis and Identification : Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to determine purity. The structure of the purified compound is confirmed using mass spectrometry (MS) and NMR[2][5].

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cells by measuring metabolic activity[8][9].

Methodology:

-

Cell Seeding : Cancer cells (e.g., MDA-MB-468) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment : The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (and a vehicle control, e.g., DMSO). The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals[9][10].

-

Solubilization : The medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals[9].

-

Absorbance Reading : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm[8]. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells[1][2].

Methodology:

-

Cell Treatment : Cells are cultured and treated with this compound as described for the MTT assay.

-

Cell Harvesting : After treatment, both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

-

Staining : The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) staining solutions are added to the cell suspension[1].

-

Incubation : The cells are incubated in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis : The stained cells are analyzed immediately by flow cytometry.

-

Viable cells : Annexin V-negative and PI-negative.

-

Early apoptotic cells : Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive and PI-positive[1].

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, such as Akt and p38 MAPK[11].

Methodology:

-

Protein Extraction : After treatment with this compound, cells are washed with PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification : The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking : The membrane is incubated in a blocking buffer (e.g., 5% nonfat milk or BSA in TBST) to prevent non-specific antibody binding[11].

-

Antibody Incubation : The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-p-p38) overnight at 4°C. After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Biological Activity and Mechanism of Action

This compound exhibits significant anticancer activity, particularly against human triple-negative breast cancer (TNBC) cell lines like MDA-MB-468 and MDA-MB-231. Its primary mechanisms include the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Studies have shown that this compound triggers apoptosis in TNBC cells through a mechanism involving the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.

Figure 2. Signaling Pathway of this compound-Induced Apoptosis

The proposed signaling cascade is as follows:

-

ROS Generation : this compound treatment leads to an increase in intracellular ROS levels.

-

MAPK and Akt Pathway Modulation : The elevated ROS contributes to the activation (phosphorylation) of the p38 MAPK pathway while simultaneously inhibiting the phosphorylation of Akt, a key pro-survival protein[9][10]. The suppression of the Akt pathway has also been independently observed.

-

Mitochondrial Dysfunction : The compound induces a loss of mitochondrial membrane potential, a critical event in the intrinsic apoptosis pathway.

-

Caspase Activation : These upstream events converge on the activation of executioner caspases, such as caspase-3 and caspase-9, which then carry out the process of apoptosis[9].

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. This is accompanied by a significant decrease in the expression of key cell cycle regulatory proteins, including cyclin B1 and cdc2.

Conclusion

This compound is a promising natural sesquiterpene lactone with well-documented cytotoxic activity against cancer cells, particularly TNBC. Its mechanism of action, involving the modulation of the ROS-mediated Akt/p38 MAPK signaling pathway, provides a solid foundation for further preclinical and clinical investigation. The detailed protocols and data presented in this guide offer a valuable resource for researchers aiming to explore the therapeutic potential of this compound in drug discovery and development.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. scispace.com [scispace.com]

- 5. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Study on the flavonoids of Eupatorium lindleyanum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. benchchem.com [benchchem.com]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Eupatorium, a member of the Asteraceae family, encompasses a diverse group of plants that have been a source of traditional medicines for centuries. Modern phytochemical investigations have revealed a wealth of bioactive secondary metabolites within these plants, with sesquiterpene lactones being a prominent class of compounds. Among these, eupalinolides, particularly Eupalinolide O and its related analogs, have garnered significant scientific interest due to their potent anti-cancer properties. This technical guide provides a comprehensive overview of the current knowledge on this compound and related compounds, focusing on their cytotoxic activities, underlying molecular mechanisms, and the experimental methodologies used for their evaluation.

Quantitative Analysis of Cytotoxic Activity

The anti-cancer potential of eupalinolides has been quantified against various cancer cell lines using cytotoxicity assays, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparing their potency. The following tables summarize the reported IC50 values for this compound and its related compounds.

Table 1: IC50 Values of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines [1]

| Cell Line | 24h (µM) | 48h (µM) | 72h (µM) |

| MDA-MB-231 | 10.34 | 5.85 | 3.57 |

| MDA-MB-453 | 11.47 | 7.06 | 3.03 |

Table 2: IC50 Values of Eupalinolide A in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | 48h (µM) |

| A549 | ~10-30 |

| H1299 | ~10-30 |

Note: Specific IC50 values for Eupalinolide A were not explicitly stated in the provided search results, but the effective concentrations used in the studies were in the 10-30 µM range.[2][3]

Table 3: IC50 Values of Eupalinolide B in Various Cancer Cell Lines

| Cell Line | Cancer Type | 48h (µM) |

| SMMC-7721 | Hepatic Carcinoma | ~6-24 |

| HCCLM3 | Hepatic Carcinoma | ~6-24 |

| Pancreatic | Pancreatic Cancer | Not Specified |

Note: The studies on Eupalinolide B indicated effective concentrations in the 6-24 µM range for hepatic cancer cells, but did not provide specific IC50 values.

Table 4: IC50 Values of Eupalinolide J in Triple-Negative Breast Cancer (TNBC) Cell Lines [4]

| Cell Line | 72h (µM) |

| MDA-MB-231 | 3.74 ± 0.58 |

| MDA-MB-468 | 4.30 ± 0.39 |

Table 5: Cytotoxic Activity of Eupalinolide K

Molecular Mechanisms and Signaling Pathways

Eupalinolides exert their anti-cancer effects by modulating various intracellular signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

This compound: Induction of Apoptosis via ROS and the Akt/p38 MAPK Pathway

This compound has been shown to induce apoptosis in triple-negative breast cancer cells through a mechanism involving the generation of reactive oxygen species (ROS) and the subsequent modulation of the Akt and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1][6] The increased intracellular ROS levels appear to play a dual role: inhibiting the pro-survival Akt pathway and activating the pro-apoptotic p38 MAPK pathway.[1][6] This signaling cascade ultimately leads to the activation of caspases and programmed cell death.

Eupalinolide A: Induction of Autophagy and Ferroptosis via the ROS/AMPK/mTOR Pathway

Eupalinolide A has been reported to inhibit the proliferation and migration of non-small cell lung cancer cells by inducing autophagy and ferroptosis.[2][3] This is mediated through the generation of ROS, which leads to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[2][3] The activation of AMPK, a key cellular energy sensor, and the downstream inhibition of mTOR, a central regulator of cell growth and proliferation, are crucial for the anti-cancer effects of Eupalinolide A.

Eupalinolide J: Inhibition of Metastasis via STAT3 Degradation

Eupalinolide J has been identified as an inhibitor of cancer metastasis.[5][7][8] Its mechanism of action involves promoting the ubiquitin-dependent degradation of the Signal Transducer and Activator of Transcription 3 (STAT3).[7][8] The degradation of STAT3, a key transcription factor involved in cell proliferation and metastasis, leads to the downregulation of metastasis-related genes such as MMP-2 and MMP-9.[7] While the specific E3 ubiquitin ligase involved in this process has not been definitively identified in the available literature, this targeted degradation of a critical oncogenic protein highlights a distinct anti-cancer strategy for this eupalinolide.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of eupalinolides.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Eupalinolide compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the eupalinolide compounds for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

-

Incubation: Incubate the plates for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

-

Materials:

-

Cancer cell lines of interest

-

Eupalinolide compounds

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of eupalinolide compounds for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Differentiate cell populations based on their fluorescence profiles:

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by eupalinolides.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Materials:

-

Cancer cell lines of interest

-

Eupalinolide compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-p38, anti-phospho-p38, anti-STAT3, anti-caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Protein Extraction: Treat cells with eupalinolide compounds, then lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with the appropriate HRP-conjugated secondary antibody.

-

Detection: Wash the membrane again and then add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

-

Conclusion

This compound and its related compounds from Eupatorium species represent a promising class of natural products with significant anti-cancer potential. Their diverse mechanisms of action, which involve the modulation of key signaling pathways such as Akt/p38 MAPK, AMPK/mTOR, and STAT3, offer multiple avenues for therapeutic intervention. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of these fascinating molecules. Future research should focus on elucidating the specific molecular targets of these compounds, conducting comprehensive in vivo efficacy and safety studies, and exploring potential synergistic combinations with existing cancer therapies.

References

- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigations into Eupalinolide O Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial scientific investigations into the signaling pathways modulated by Eupalinolide O, a novel sesquiterpene lactone isolated from Eupatorium lindleyanum DC. The document focuses on its established anti-cancer properties, particularly in breast cancer models, detailing the molecular mechanisms of action, summarizing key quantitative data, and providing methodologies for the core experiments cited in the foundational research.

Core Signaling Pathways of this compound in Cancer

This compound has been shown to exert significant anti-cancer activity, primarily through the induction of apoptosis and cell cycle arrest in human breast cancer cells.[1][2] The key signaling cascades implicated in its mechanism of action include the intrinsic apoptosis pathway, modulation of the Akt/p38 MAPK pathway, and regulation of cell cycle progression.

This compound-Induced Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[1][2] The mechanism is characterized by the loss of mitochondrial membrane potential, a critical event in the intrinsic apoptosis pathway.[1] This leads to the activation of a cascade of caspases, the executioner proteins of apoptosis.[1][2] The pro-apoptotic effects of this compound are further substantiated by the regulation of apoptosis-related proteins.[3]

Caption: this compound-induced intrinsic apoptosis pathway.

Modulation of Akt/p38 MAPK Signaling

The anti-cancer activity of this compound is also linked to its modulation of key survival and stress-activated protein kinase pathways. Specifically, it has been shown to suppress the pro-survival Akt signaling pathway in human breast cancer cells.[1][3] Concurrently, this compound treatment leads to the activation of the p38 MAPK pathway, which is involved in cellular stress responses and can promote apoptosis.[3][4] This dual regulation of Akt and p38 MAPK signaling appears to be mediated by the generation of reactive oxygen species (ROS).[3][4]

Caption: Regulation of Akt and p38 MAPK pathways by this compound.

Induction of G2/M Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been observed to cause cell cycle arrest at the G2/M phase in MDA-MB-468 breast cancer cells.[1][2] This arrest is associated with a significant decrease in the expression of key cell cycle regulatory proteins, including cyclin B1 and cdc2.[1]

Caption: Mechanism of this compound-induced G2/M cell cycle arrest.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial investigations into this compound's effects on breast cancer cells.

Table 1: Cytotoxicity of this compound

| Cell Line | Treatment Duration | IC50 Value (µM) |

| MDA-MB-468 | 72 hours | 1.04 |

Table 2: Effects of this compound on Cell Cycle and Apoptosis-Related Proteins

| Protein | Effect |

| Cyclin B1 | Decreased Expression |

| cdc2 | Decreased Expression |

| Caspase-3 | Increased Activity/Cleavage |

| Akt (phosphorylated) | Decreased Expression |

| p38 (phosphorylated) | Increased Expression |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to investigate the signaling pathways of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-468, MDA-MB-231) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control group.

Apoptosis Analysis (Flow Cytometry with Annexin V-FITC/7-AAD Staining)

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and 7-AAD according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation: Quantify the percentage of apoptotic cells (Annexin V-positive).

Western Blot Analysis

-

Protein Extraction: Lyse the this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cyclin B1, cdc2, cleaved caspase-3, p-Akt, p-p38) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Overview

References

- 1. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review of Potential Anti-Cancer Effect of Sesquiterpene Lactones in Breast Cancer - Jorjani Biomedicine Journal [goums.ac.ir]

The Therapeutic Potential of Eupalinolide O: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Novel Sesquiterpene Lactone for Oncological Applications

Eupalinolide O, a novel sesquiterpene lactone extracted from Eupatorium lindleyanum DC., has emerged as a promising candidate in the landscape of oncological research.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a specific focus on its anti-cancer activities. It is intended for researchers, scientists, and drug development professionals seeking to explore its mechanisms of action, quantitative efficacy, and methodologies for future investigation.

Quantitative Efficacy of this compound

The cytotoxic and anti-proliferative effects of this compound have been quantified in several studies, primarily targeting triple-negative breast cancer (TNBC) cell lines. The data consistently demonstrates a dose- and time-dependent inhibition of cancer cell viability.

Table 1: In Vitro Cytotoxicity of this compound in Triple-Negative Breast Cancer Cells

| Cell Line | Time Point | IC50 (µM) |

| MDA-MB-231 | 24 h | 10.34 |

| 48 h | 5.85 | |

| 72 h | 3.57 | |

| MDA-MB-453 | 24 h | 11.47 |

| 48 h | 7.06 | |

| 72 h | 3.03 | |

| Data sourced from a study by Zhao et al., 2022.[1] |

Table 2: Inhibition of Colony Formation by this compound in Triple-Negative Breast Cancer Cells

| Cell Line | This compound Concentration (µM) | Colony Number (Mean ± SD) |

| MDA-MB-231 | 0 | Not specified |

| 1 | 76.00 ± 7.00 | |

| 5 | 68.00 ± 6.08 | |

| 10 | 59.67 ± 6.11 | |

| 20 | 31.33 ± 3.21 | |

| MDA-MB-453 | 0 | Not specified |

| 1 | 78.33 ± 8.08 | |

| 5 | 71.67 ± 6.66 | |

| 10 | 61.67 ± 5.13 | |

| 20 | 53.00 ± 4.36 | |

| Data reflects a dose-dependent suppression of colony formation.[1] |

Mechanism of Action: Signaling Pathways

This compound exerts its anti-cancer effects through the modulation of key signaling pathways, primarily inducing apoptosis in cancer cells. The core mechanism involves the generation of reactive oxygen species (ROS) and the subsequent regulation of the Akt/p38 MAPK signaling pathway.[1][3]

References

- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]